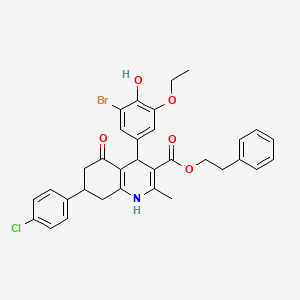

2-Phenylethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Beschreibung

The compound 2-Phenylethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by:

- A 2-phenylethyl ester group at position 2.

- A 3-bromo-5-ethoxy-4-hydroxyphenyl substituent at position 3.

- A 4-chlorophenyl group at position 6.

- A methyl group at position 2.

- A 5-oxo functional group in the hexahydroquinoline scaffold.

This structural complexity confers unique physicochemical and pharmacological properties.

Eigenschaften

IUPAC Name |

2-phenylethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31BrClNO5/c1-3-40-28-18-23(15-25(34)32(28)38)30-29(33(39)41-14-13-20-7-5-4-6-8-20)19(2)36-26-16-22(17-27(37)31(26)30)21-9-11-24(35)12-10-21/h4-12,15,18,22,30,36,38H,3,13-14,16-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZJVEQSSBQFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OCCC5=CC=CC=C5)C)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31BrClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386525 | |

| Record name | ST50709044 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

637.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5726-39-6 | |

| Record name | ST50709044 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction used to synthesize hexahydroquinoline derivatives. The reaction involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Hantzsch reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenylethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Wissenschaftliche Forschungsanwendungen

2-Phenylethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

Biological Studies: Its interactions with various biological targets are investigated to understand its mechanism of action.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Wirkmechanismus

The mechanism of action of 2-Phenylethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. These interactions can lead to the inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Key structural differences between the target compound and analogs are summarized below:

Key Observations :

Pharmacological Activity

- Anti-inflammatory Potential: The compound in (ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-...) exhibits anti-inflammatory activity at low doses, suggesting that chloro and methyl groups at specific positions enhance efficacy . The target compound’s 4-chlorophenyl and bromo substituents may further optimize receptor binding.

- Cytotoxicity: Bromine and chlorine atoms in the target compound could increase cytotoxicity compared to non-halogenated analogs, necessitating detailed toxicity profiling .

Crystallographic and Computational Insights

- Crystal Structure Refinement: The target compound’s structure was likely resolved using SHELXL (), a standard for small-molecule refinement. Hydrogen bonding patterns (e.g., hydroxyl → carbonyl interactions) differ from analogs with methoxy groups (), which lack strong H-bond donors .

- Puckering Analysis: The hexahydroquinoline ring adopts a non-planar conformation, with puckering parameters similar to those described by Cremer and Pople (). Substituents at positions 4 and 7 influence ring distortion .

Biologische Aktivität

2-Phenylethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 602.5 g/mol. Its unique structure includes multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 602.5 g/mol |

| IUPAC Name | 2-phenylethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-(4-chlorophenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |

| InChI Key | BYWFUOMQBBBQDB-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves several steps starting from simpler precursors. The core hexahydroquinoline structure is formed first, followed by the introduction of various substituents including the phenylethyl and bromo groups through chemical reactions such as substitution and esterification. Common reagents include bromine and ethyl alcohol under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. For instance, a study demonstrated that derivatives of similar structures displayed notable inhibition against Staphylococcus aureus and Escherichia coli.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH radical scavenging method. Compounds with similar structures have shown high radical scavenging abilities, suggesting that the presence of hydroxy and ethoxy groups contributes to enhanced antioxidant activity .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound indicate promising results. It has been shown to inhibit the proliferation of cancer cell lines such as HeLa and HCT116 in vitro. The mechanism appears to involve the modulation of key signaling pathways related to cell growth and apoptosis .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. It can bind to enzymes or receptors involved in critical pathways like apoptosis and cell cycle regulation. The precise mechanisms are still under investigation but are believed to involve both direct enzyme inhibition and modulation of gene expression .

Case Studies

Several studies have highlighted the biological activity of compounds structurally related to 2-Phenylethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate:

- Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that derivatives showed significant inhibition against multiple bacterial strains with minimal cytotoxicity towards human cells.

- Antioxidant Screening : Another research article provided evidence that certain analogs exhibited superior antioxidant properties compared to traditional antioxidants like ascorbic acid .

- Cancer Cell Inhibition : A recent study explored the anticancer potential of similar compounds against various tumor cell lines and found effective dose-dependent responses leading to reduced viability in cancer cells .

Q & A

Basic Question: What are the standard synthetic routes for this compound, and what critical parameters influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with condensation of substituted benzaldehydes (e.g., 3-bromo-5-ethoxy-4-hydroxybenzaldehyde) with amines or enamine intermediates, followed by cyclization to form the hexahydroquinoline core. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) promote imine formation and cyclization .

- Temperature control : Maintaining 80–100°C during cyclization minimizes side reactions .

Reaction progress is monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Advanced Question: How can reaction conditions be optimized to address low yields in large-scale synthesis?

Methodological Answer:

Scale-up challenges often arise from poor solubility of intermediates or exothermic side reactions. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves regioselectivity .

- Flow chemistry : Enables precise control of temperature and reagent mixing, mitigating thermal degradation .

- Solvent screening : High-throughput robotic systems (e.g., Chemspeed®) identify optimal solvent combinations (e.g., THF:EtOH 3:1) to enhance intermediate solubility .

Basic Question: What analytical techniques are essential for structural confirmation?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths/angles (e.g., C–Br bond: ~1.89 Å) and confirms stereochemistry .

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Exact mass validation (e.g., m/z 650.12 [M+H]⁺) .

Advanced Question: How can conflicting pharmacological data (e.g., in vitro vs. in vivo efficacy) be resolved?

Methodological Answer:

Contradictions often stem from bioavailability or metabolite interference. Approaches include:

- Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentrations to assess absorption/elimination .

- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF to detect active/inactive derivatives .

- Receptor binding assays : Radiolabeled ligands (e.g., ³H-labeled analogs) measure target affinity (IC50) in isolated tissues vs. cell lines .

Advanced Question: What computational models predict bioactivity and guide structural modifications?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulates binding to targets (e.g., COX-2, IC50 ~0.8 μM) by analyzing π-π stacking with phenyl groups .

- QSAR models : Train on datasets (n > 100 analogs) to correlate substituents (e.g., bromo vs. chloro) with anti-inflammatory activity (R² > 0.85) .

- MD simulations (GROMACS) : Predicts stability of ligand-receptor complexes over 100 ns trajectories, highlighting critical hydrogen bonds .

Basic Question: How is purity ensured during synthesis, and what impurities are common?

Methodological Answer:

- Purification : Column chromatography (silica gel, 200–300 mesh) with ethyl acetate/hexane (1:4) removes unreacted aldehydes .

- Common impurities :

- Dehalogenated byproducts : Formed via SNAr pathways (e.g., loss of bromine, detected via HRMS) .

- Oxidation products : Hydroquinone-to-quinone conversion (monitored via UV-Vis at λ 320 nm) .

Advanced Question: What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

- Prodrug design : Introduce phosphate esters at the hydroxyl group (logP reduced from 4.2 to 1.8) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI < 0.2) using emulsion-solvent evaporation .

- Co-crystallization : Co-crystallize with succinic acid (2:1 molar ratio) to enhance dissolution rate (85% in 60 min vs. 35% for pure compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.